2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate
Description
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-25(2)23-24-19-13-12-18(14-20(19)29-23)28-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPZYRIEVFPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with dimethylamine and benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve more scalable approaches, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic applications include the treatment of bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Biological Localization: PiB’s hydroxyl group enables diagnostic imaging, while the 4-benzoylbenzoate in the target compound may favor tissue retention due to lipophilicity .
Structure-Activity Relationship (SAR) Insights
- Position 2 Substituents: Dimethylamino (target compound) vs. cyclohexylamino (CB-NPs) vs. methylthio (7t). Electron-donating groups (e.g., –NMe₂) improve solubility and binding to polar targets, whereas hydrophobic groups (e.g., –SCy) enhance membrane permeability .
- Position 6 Modifications : Ester groups (4-benzoylbenzoate) may increase metabolic stability compared to hydroxyl (PiB) or amide (7t) groups, which are prone to hydrolysis or rapid excretion .
Biological Activity
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. Its structural characteristics include a benzothiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing benzothiazole derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymes : Many benzothiazole derivatives have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE). For instance, derivatives similar to this compound have shown promising inhibitory effects against MAO-B and butyrylcholinesterase (BuChE) .
- Blood-Brain Barrier Penetration : The compound's structure suggests it may effectively penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .
Antidepressant and Neuroprotective Effects
Studies have demonstrated that related compounds exhibit antidepressant-like effects in animal models. For example, compounds derived from benzothiazole have been shown to significantly reduce immobility time in forced swim tests, indicating potential antidepressant activity .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that these compounds maintain cell viability above 90% at effective concentrations, suggesting a favorable safety profile .
Case Studies
Case Study 1: Inhibition of MAO-B
A study evaluated the inhibitory potency of various benzothiazole derivatives against MAO-B. Among them, a compound structurally related to this compound showed an IC50 value of , indicating strong inhibitory activity .
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of BuChE by benzothiazole derivatives. The compound exhibited significant inhibitory activity with an inhibition rate exceeding 77%, although it was less potent than the positive control .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value | Comments |
|---|---|---|---|
| MAO-B Inhibition | Benzothiazole derivative | Strong inhibitory effect | |
| BuChE Inhibition | Benzothiazole derivative | >77% inhibition rate | Less potent than control |
| Antidepressant Activity | Benzothiazole derivative | Significant reduction in immobility time | Suggests potential for depression treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
